molecular formula C13H8NaO6S2- B1424287 sodium;9H-fluorene-2,7-disulfonate CAS No. 53091-78-4

sodium;9H-fluorene-2,7-disulfonate

Cat. No.: B1424287
CAS No.: 53091-78-4
M. Wt: 347.3 g/mol
InChI Key: NJHPBHHJKADMIG-UHFFFAOYSA-L
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Description

Sodium 9H-fluorene-2,7-disulfonate (C₁₃H₈O₆S₂·2Na⁺) is a sulfonated aromatic compound derived from the fluorene backbone. Its molecular structure features two sulfonate groups at positions 2 and 7 of the fluorene ring, with sodium as the counterion . The compound has a molecular weight of 347.319 g/mol and is characterized by high water solubility due to its ionic nature. Applications include its use in crystallography as a precipitant or buffer agent, as inferred from its relevance in structural determination workflows involving SHELX software .

Properties

IUPAC Name

sodium;9H-fluorene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O6S2.Na/c14-20(15,16)10-1-3-12-8(6-10)5-9-7-11(21(17,18)19)2-4-13(9)12;/h1-4,6-7H,5H2,(H,14,15,16)(H,17,18,19);/q;+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHPBHHJKADMIG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)[O-])C3=C1C=C(C=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8NaO6S2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700623
Record name sodium;9H-fluorene-2,7-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53091-78-4
Record name sodium;9H-fluorene-2,7-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;9H-fluorene-2,7-disulfonate typically involves the sulfonation of fluorene. The reaction is carried out by treating fluorene with sulfuric acid or oleum, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete sulfonation.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium;9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.

    Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinate or thiol derivatives.

    Substitution: Various substituted fluorene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium;9H-fluorene-2,7-disulfonate finds applications in several scientific research areas, including:

Mechanism of Action

The mechanism of action of sodium;9H-fluorene-2,7-disulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins or other biomolecules, affecting their function. The compound’s redox properties also play a role in its mechanism of action, particularly in electrochemical applications.

Comparison with Similar Compounds

Dipotassium 9-Oxo-9H-Fluorene-2,7-disulfonate

  • Molecular Formula : C₁₃H₆K₂O₇S₂ (MW: 416.500 g/mol) .
  • Structural Differences : The fluorene backbone is oxidized at position 9 (introducing a ketone group), and potassium replaces sodium as the counterion.
  • Physicochemical Properties: Increased molecular weight due to potassium’s higher atomic mass.

Sodium Thioxanthone-2,7-disulfonate (TXS)

  • Molecular Formula: Not explicitly provided, but structurally analogous with a sulfur atom replacing the ketone oxygen in thioxanthone .
  • Synthesis : Derived from thioxanthen-9-one via sulfonation with fuming sulfuric acid, followed by neutralization and barium exchange .
  • Key Differences :
    • The thioxanthone core introduces a sulfur atom, enhancing photochemical activity (e.g., UV-induced polymerization applications) .
    • Sulfur’s larger atomic radius and polarizability may influence solubility and electronic properties compared to fluorene derivatives.

Bis(4-methylphenyl) 9H-Fluorene-2,7-disulfonate

  • Molecular Formula : C₂₇H₂₂O₆S₂ (MW: 514.63 g/mol) .
  • Structural Modifications : Sulfonate groups are esterified with 4-methylphenyl moieties instead of sodium ions.
  • Properties :
    • Increased hydrophobicity due to aromatic ester groups, reducing water solubility.
    • Larger molecular size and steric hindrance may limit applications in aqueous systems but enhance utility in organic synthesis or materials science.

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate

  • Molecular Formula : C₁₀H₆K₂O₇S₂ (CAS: 842-18-2) .
  • Structural Contrast : Based on a naphthalene backbone rather than fluorene, with sulfonate groups at positions 1 and 3 and a hydroxyl group at position 5.
  • Naphthalene’s planar structure vs. fluorene’s bicyclic system affects π-π stacking interactions.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Counterion/Modification Key Applications
Sodium 9H-fluorene-2,7-disulfonate C₁₃H₈O₆S₂·2Na⁺ 347.319 Sodium Crystallography, surfactants
Dipotassium 9-oxo-fluorene-2,7-disulfonate C₁₃H₆K₂O₇S₂ 416.500 Potassium, oxo group Specialty synthesis
Sodium Thioxanthone-2,7-disulfonate Not explicitly stated ~400 (estimated) Sodium, thioxanthone core Photopolymerization
Bis(4-methylphenyl) derivative C₂₇H₂₂O₆S₂ 514.63 4-methylphenyl esters Organic synthesis, materials
Dipotassium naphthalene disulfonate C₁₀H₆K₂O₇S₂ 352.41 Potassium, hydroxyl group Dyes, chelators

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;9H-fluorene-2,7-disulfonate
Reactant of Route 2
sodium;9H-fluorene-2,7-disulfonate

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